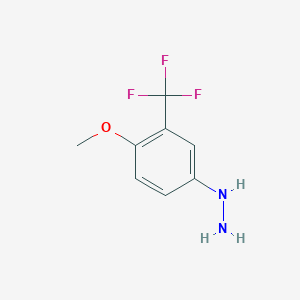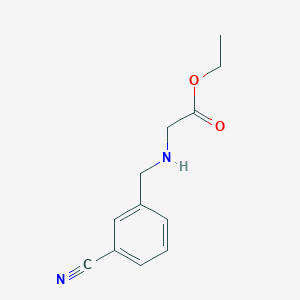![molecular formula C14H22ClNO B13518860 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride is a synthetic organic compound with the chemical formula C14H22ClNO. It is known for its unique structure, which includes an azepane ring substituted with a methoxyphenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azepane ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides are used under conditions such as reflux in an organic solvent.
Major Products Formed
Oxidation: Formation of 2-[(2-hydroxyphenyl)methyl]azepane.
Reduction: Formation of 2-[(2-methoxyphenyl)methyl]piperidine.
Substitution: Formation of 2-[(2-halophenyl)methyl]azepane or 2-[(2-alkylphenyl)methyl]azepane.
Applications De Recherche Scientifique
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxyphenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of neurotransmitter release or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-Hydroxyphenyl)methyl]azepane
- **2-[(2-Chlorophenyl)methyl]azepane
- **2-[(2-Methylphenyl)methyl]azepane
Uniqueness
2-[(2-Methoxyphenyl)methyl]azepane hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents such as hydroxyl, chloro, or methyl groups. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C14H22ClNO |
|---|---|
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
2-[(2-methoxyphenyl)methyl]azepane;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-14-9-5-4-7-12(14)11-13-8-3-2-6-10-15-13;/h4-5,7,9,13,15H,2-3,6,8,10-11H2,1H3;1H |
Clé InChI |
RWSFQJRLLGLOHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CC2CCCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


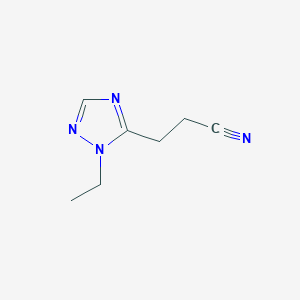


![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)

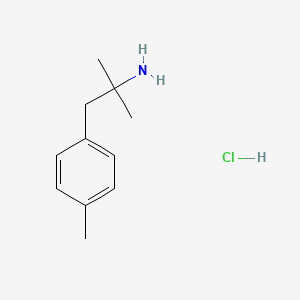
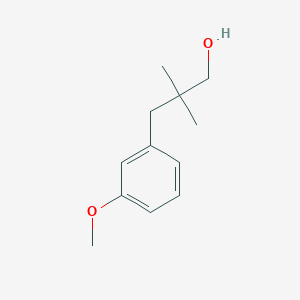
![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
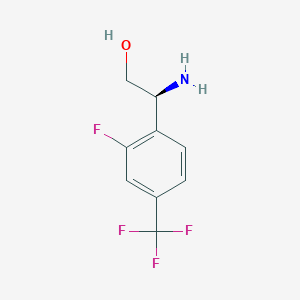
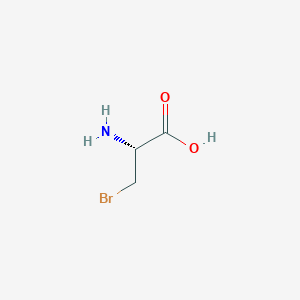
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)

